molecular formula C7H6BrNO B1207801 2-Bromobenzamide CAS No. 4001-73-4

2-Bromobenzamide

Cat. No.: B1207801
CAS No.: 4001-73-4
M. Wt: 200.03 g/mol
InChI Key: NHNAEZDWNCRWRW-UHFFFAOYSA-N
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Description

2-Bromobenzamide (2-Br-Bz) is an organic compound with the chemical formula C7H6BrNO. It is a colorless solid that is insoluble in water and soluble in organic solvents. It is a versatile reagent that is used in a variety of synthetic transformations and has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals and agrochemicals. In addition, 2-Br-Bz has been investigated for its potential use in biomedical and biotechnological applications.

Scientific Research Applications

Chemoselective Synthesis

2-Bromobenzamide is utilized in the chemoselective one-pot synthesis of dibenzothiazepinones and dibenzoxazepinones, utilizing copper-catalyzed couplings. This method achieves high yield and chemoselectivity, broadening its application in organic synthesis (Chen et al., 2017).

Synthesis of Quinazolinones

A copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia under air is an efficient procedure for preparing quinazolinones. This novel methodology provides a practical route to synthesize alkaloid tryptanthrin (Guo et al., 2014).

Benzisothiazol-3(2H)-one Derivatives Synthesis

A concise approach to various benzisothiazol-3(2H)-one derivatives is developed through copper-catalyzed reactions involving this compound derivatives, highlighting its utility in synthesizing structurally unique compounds (Wang et al., 2012).

Dual Functional Behavior Study

1,2-bis(4-bromobenzamide)benzene, related to this compound, exhibits dual functionality, acting as a ligand or reactant in Suzuki coupling reactions, demonstrating its versatile roles in chemical processes (Cavalheiro et al., 2019).

Direct Arylations of Heteroarenes

2-Bromobenzamides are involved in palladium-catalyzed direct arylation of heteroarene C-H bonds. This reaction has shown utility in the arylation of thiazoles, thiophenes, furans, and pyrroles, demonstrating its versatility in heterocyclic chemistry (Chen et al., 2013).

Isoindolin-1-ones Assembly

2-Bromobenzamides, when reacted with terminal alkynes, result in substituted 3-methyleneisoindolin-1-ones, showcasing its potential in the synthesis of novel organic structures (Li et al., 2009).

Synthesis of 2-Substituted Quinazolinones

A Cu(I)-catalyzed ligand- and base-free multipathway domino strategy using this compound is developed for synthesizing 2-substituted quinazolinones. This illustrates its use in facilitating complex organic reactions (Upadhyaya et al., 2016).

Safety and Hazards

2-Bromobenzamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper titled “Preparation of benzisothiazolones from 2-bromobenzamides and sulfur under copper catalysis conditions” discusses a convenient two-stage method for preparing benz[d]isothiazol-3(2H)-ones from 2-bromobenzamides and sulfur in a one-pot process under copper catalysis conditions .

Properties

IUPAC Name

2-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNAEZDWNCRWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193077
Record name 2-Bromobenzamide
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4001-73-4
Record name 2-Bromobenzamide
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Record name 2-Bromobenzamide
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Record name o-Bromobenzamide
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Record name 2-Bromobenzamide
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Record name 2-bromobenzamide
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Record name 2-Bromobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-Bromobenzamide in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, primarily due to its reactivity towards various coupling reactions and its ability to undergo cyclization reactions. [1-16] This makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds, including quinazolinones, isoquinolinones, and isoindolinones. [1-16]

Q2: Can you provide some examples of heterocyclic compounds synthesized using this compound as a starting material?

A2: Certainly! this compound has been successfully employed in the synthesis of:

  • Quinazolinones: Achieved through copper-catalyzed tandem reactions with aldehydes and aqueous ammonia. [, , ]
  • Homophthalimides: Synthesized via CuI-catalyzed coupling with β-keto esters. [, ]
  • 3-(Imino)isoindolin-1-ones: Obtained through cobalt-catalyzed cyclization reactions with carbodiimides. []
  • Isoquinolin-1(2H)-one derivatives: Prepared via heterogeneous copper-catalyzed cascade reactions with β-keto esters. [, ]
  • 3-Methyleneisoindolin-1-ones: Generated by CuI/l-proline-catalyzed domino reactions with terminal alkynes. [, , ]

Q3: How does the presence of sulfur impact the reactivity of this compound derivatives in radical cyclization reactions?

A3: Research indicates that the presence of sulfur atoms can significantly influence the regioselectivity of aryl radical cyclization reactions involving N-vinylic 2-bromobenzamides. [, ] Specifically, the presence of bis(phenylsulfanyl) groups leads to a 5-exo selective cyclization, resulting in the formation of isoindolones. [, ] This sulfur-controlled selectivity has proven valuable in synthesizing natural products like lennoxamine and chilenine. [, ]

Q4: Can you elaborate on the role of copper catalysts in reactions involving this compound?

A4: Copper catalysts are pivotal in facilitating various transformations of this compound. For instance, they enable:

  • Direct amination: Copper catalysts promote the amination of this compound with aqueous ammonia, a crucial step in quinazolinone synthesis. [, , ]
  • Coupling reactions: Copper catalysts mediate the coupling of this compound with diverse substrates like β-keto esters and terminal alkynes. [, , , , , , ]
  • Cascade reactions: Copper catalysts enable multistep transformations involving this compound, streamlining the synthesis of complex heterocycles. [, , ]

Q5: Are there alternative catalytic systems besides copper for reactions involving this compound?

A5: While copper catalysts are widely employed, other catalytic systems have demonstrated effectiveness in specific reactions. Notably:

  • Cobalt catalysts: These catalysts have successfully facilitated the cyclization of this compound with carbodiimides to produce 3-(imino)isoindolin-1-ones. []
  • Palladium catalysts: These catalysts have been utilized in regioselective direct arylations of heteroarenes using this compound derivatives. []

Q6: What is the significance of ligand control in copper-catalyzed reactions using this compound?

A6: The choice of ligand in copper-catalyzed reactions involving this compound can significantly influence the reaction pathway and product selectivity. [] Careful ligand selection enables the chemoselective synthesis of specific heterocyclic scaffolds. [] For example, appropriate ligands can direct the reaction towards the formation of either dibenzothiazepinones or dibenzoxazepinones. []

Q7: Beyond its use in heterocycle synthesis, are there other notable applications of this compound?

A7: While primarily recognized as a building block for heterocycles, this compound also finds application in the synthesis of biaryl diamides via Ullmann coupling reactions. [] This reaction, catalyzed by CuI in the presence of Cs2CO3 and TBAB, highlights the versatility of this compound in constructing diverse chemical structures. []

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